(2E)-N-(2-bromo-4-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(2-bromo-4-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O3/c16-12-9-11(19(21)22)6-7-14(12)18-15(20)8-5-10-3-1-2-4-13(10)17/h1-9H,(H,18,20)/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDURDFWQHRJKR-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-(2-bromo-4-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H13BrClN3O3
- Molecular Weight : 396.64 g/mol
- CAS Number : 100246-19-3
Structure
The compound features a conjugated system with a bromo-substituted phenyl group and a nitro group, which are known to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H13BrClN3O3 |
| Molecular Weight | 396.64 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Cell Signaling Modulation : It may interfere with signaling pathways, particularly those related to apoptosis and cell cycle regulation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Anticancer Activity
Recent studies have indicated that this compound possesses anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells.
Case Study: Apoptosis Induction
In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in:
- IC50 Value : 15 µM
- Mechanism : Activation of caspase pathways leading to programmed cell death.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against several bacterial strains. The results showed significant inhibition of growth for:
- Staphylococcus aureus
- Escherichia coli
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Toxicological Assessment
Toxicity studies are crucial for determining the safety profile of any new compound. Preliminary toxicity evaluations indicate that this compound exhibits low toxicity at therapeutic doses.
Safety Profile
- Acute Toxicity : No significant adverse effects were observed in animal models at doses up to 100 mg/kg.
- Chronic Toxicity : Long-term studies are ongoing to evaluate potential cumulative effects.
Q & A
Basic: What are the key considerations for optimizing the synthesis of (2E)-N-(2-bromo-4-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide?
Methodological Answer:
Synthesis optimization involves:
- Esterification : Reacting 2-bromo-4-nitrobenzoic acid with ethanol under acid catalysis to form the ethyl ester, as demonstrated in analogous bromophenyl enamide syntheses .
- Amidation : Using a base-catalyzed reaction between the ester and 2-chlorocinnamoyl chloride. Solvent choice (e.g., THF or DMF) and temperature control (60–80°C) are critical to minimize side reactions like hydrolysis .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) ensures high purity (>95%), confirmed by HPLC .
Basic: How can NMR and X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm the E-configuration of the enamide double bond (characteristic coupling constant ) and substituent positions .
- X-ray Crystallography : Employ SHELX software for structure refinement. Key parameters include resolving disorder in nitro/bromo substituents and verifying hydrogen bonding patterns (e.g., N–H···O interactions) .
Basic: What solubility and formulation challenges arise in biological assays for this compound?
Methodological Answer:
- Solubility : The compound is lipophilic (logP ~3.5) and requires DMSO for stock solutions. For aqueous assays, dilute to <1% DMSO to avoid cytotoxicity .
- Formulation : Nanoemulsions or cyclodextrin complexes improve bioavailability in in vivo studies, as shown for structurally similar cinnamamides .
Intermediate: How does the halogen substitution pattern influence its antimicrobial activity?
Methodological Answer:
- Bromo/Nitro Groups : Enhance electrophilicity, promoting interaction with bacterial enzymes (e.g., enoyl-ACP reductase). Analogous trifluoromethyl-substituted cinnamamides show MICs of 0.15–5.57 µM against S. aureus .
- Chlorophenyl Group : Increases membrane permeability, as observed in chlorinated cinnamanilides with activity against Mycobacterium tuberculosis .
Advanced: What computational strategies validate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., M. tuberculosis InhA). The bromo-nitro moiety shows strong binding to the NADH cofactor pocket (ΔG ≈ -9.2 kcal/mol) .
- QSAR Models : Correlate Hammett σ values of substituents with bioactivity. For example, electron-withdrawing groups (NO, Br) enhance potency against Gram-positive bacteria .
Advanced: How do crystallographic disorder and twinning affect structural determination?
Methodological Answer:
- Disorder : The nitro and bromo groups may exhibit positional disorder. Refinement in SHELXL with PART instructions and restraints (e.g., DFIX for bond lengths) resolves this .
- Twinning : Use the HKLF5 format in SHELX to handle twinning ratios (e.g., 0.35 for a hemihedral twin). R1 values <5% indicate reliable refinement .
Advanced: What analytical methods identify metabolites in pharmacokinetic studies?
Methodological Answer:
- LC-HRMS : Detect phase I metabolites (e.g., nitro reduction to amine) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .
- MS/MS Fragmentation : Characterize metabolites via diagnostic ions (e.g., m/z 318 → 274 for dehalogenation products) .
Advanced: How can contradictory bioassay data (e.g., MIC vs. cytotoxicity) be reconciled?
Methodological Answer:
- Selectivity Index (SI) : Calculate SI = IC (mammalian cells)/MIC. For example, analogs with SI >10 are prioritized for further development .
- Mechanistic Studies : Use transcriptomics to identify off-target effects. A 2022 study on chlorinated cinnamamides linked cytotoxicity to mitochondrial ROS generation .
Advanced: What ADMET properties are critical for preclinical development?
Methodological Answer:
- CYP Inhibition : Screen against CYP3A4/2D9 isoforms using fluorometric assays. Bromine substituents may increase inhibition risk .
- Plasma Stability : Incubate in human plasma (37°C, 24 hr) and quantify via LC-MS. >80% stability is desirable .
Advanced: How do reaction conditions influence stereochemical outcomes in analogous enamide syntheses?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
